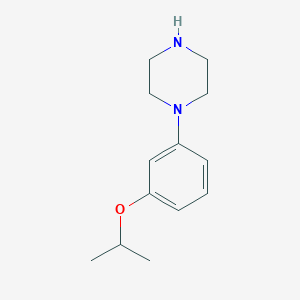

1-(3-Isopropoxyphenyl)piperazine

Beschreibung

1-(3-Isopropoxyphenyl)piperazine is a phenylpiperazine derivative characterized by a piperazine ring substituted with a 3-isopropoxy-phenyl group. These compounds share a common piperazine backbone but differ in substituents on the aromatic ring, leading to variations in receptor affinity, metabolic pathways, and functional outcomes .

Eigenschaften

Molekularformel |

C13H20N2O |

|---|---|

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

1-(3-propan-2-yloxyphenyl)piperazine |

InChI |

InChI=1S/C13H20N2O/c1-11(2)16-13-5-3-4-12(10-13)15-8-6-14-7-9-15/h3-5,10-11,14H,6-9H2,1-2H3 |

InChI-Schlüssel |

FXQBSUBCXFCTEA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC=CC(=C1)N2CCNCC2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Key Phenylpiperazines

| Compound | Substituent Position & Group | Key Structural Properties |

|---|---|---|

| 1-(3-Isopropoxyphenyl)piperazine | 3-isopropoxy | Bulky isopropyl ether group; moderate electron-donating effect. |

| TFMPP (1-(3-trifluoromethylphenyl)piperazine) | 3-CF₃ | Strong electron-withdrawing CF₃ group; enhances metabolic stability and receptor affinity. |

| mCPP (1-(3-chlorophenyl)piperazine) | 3-Cl | Moderate electron-withdrawing Cl group; influences 5-HT receptor subtype selectivity. |

| MeOPP (1-(4-methoxyphenyl)piperazine) | 4-OCH₃ | Electron-donating methoxy group; alters pharmacokinetics and receptor binding. |

Pharmacological and Functional Comparisons

Serotonergic Receptor Interactions

Phenylpiperazines exhibit diverse interactions with 5-HT (serotonin) receptor subtypes :

- TFMPP : Acts as a 5-HT1B and 5-HT2C agonist. In cats, TFMPP inhibits sympathetic nerve discharge (SND) at low doses but increases SND at higher doses, accompanied by hypotension . It also suppresses locomotor activity in rats via 5-HT1B/1C receptors .

- mCPP : Primarily a 5-HT2C agonist with weaker 5-HT1B activity. It potently reduces locomotor activity in rodents, an effect blocked by 5-HT antagonists like metergoline . Compared to TFMPP, mCPP is 6-fold more potent in antagonizing 5-HT2A-mediated head-twitching .

- MeOPP: Limited data suggest its role in designer drugs with psychostimulatory effects, likely via 5-HT2 receptors .

Behavioral and Therapeutic Effects

- TFMPP: Used recreationally for MDMA-like effects but lacks hallucinogenic properties.

- mCPP : A metabolite of antidepressants (trazodone, nefazodone) and a designer drug. It induces anxiety in humans and suppresses appetite in rodents .

- 1-(3-Isopropoxyphenyl)piperazine : The isopropoxy group may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to smaller substituents (e.g., Cl, CF₃).

Metabolic Pathways and Stability

Phenylpiperazines undergo extensive metabolism, primarily via CYP3A4-mediated N-dealkylation and CYP2D6-dependent hydroxylation :

- mCPP : Metabolized to hydroxy-mCPP isomers, 3-chloroaniline, and acetylated derivatives. Hydroxy metabolites are excreted as glucuronides/sulfates .

- TFMPP : Likely undergoes similar hydroxylation, but its CF₃ group may slow oxidative metabolism, increasing half-life .

- MeOPP : Methoxy groups are susceptible to demethylation, forming catechol intermediates prone to conjugation .

Table 2: Metabolic and Toxicological Profiles

| Compound | Major Metabolic Pathways | Key Metabolites | Toxicity Notes |

|---|---|---|---|

| mCPP | Aromatic hydroxylation, N-dealkylation | Hydroxy-mCPP, 3-chloroaniline | Linked to anxiety, serotonin syndrome |

| TFMPP | Hydroxylation, conjugation | Hydroxy-TFMPP, trifluoromethylaniline | Potential neurotoxicity at high doses |

| MeOPP | O-demethylation, glucuronidation | 4-Hydroxyphenylpiperazine | Limited data; possible hepatotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.